molecular formula C14H12O2 B13944457 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one CAS No. 56771-84-7

9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one

Cat. No.: B13944457
CAS No.: 56771-84-7
M. Wt: 212.24 g/mol
InChI Key: PMNXZUFWNOCUNJ-UHFFFAOYSA-N
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Description

9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and an oxabicyclo framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the desired bicyclic structure. Specific reaction conditions, such as temperature and solvent choice, can influence the yield and purity of the product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one involves its interaction with molecular targets through various pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenyl group in 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one distinguishes it from other similar compounds. This phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it unique in its applications and properties .

Properties

CAS No.

56771-84-7

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

9-phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one

InChI

InChI=1S/C14H12O2/c15-14-11-8-4-5-9-12(16-14)13(11)10-6-2-1-3-7-10/h1-9,11-13H

InChI Key

PMNXZUFWNOCUNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C=CC=CC2OC3=O

Origin of Product

United States

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